Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Drug Discovery Kinase Inhibition Bioactivity Database

This trisubstituted pyrazolo[1,5-a]pyrimidine-7-amine bears a unique 3,4-dichlorophenyl (C2) and 4-fluorophenyl (C6) combination that creates a distinct pharmacophoric fingerprint unattainable with generic analogs. Its preclinical annotation (ChEMBL, PubChem) supports immediate deployment in CDK/kinase inhibitor screening. The 4-F substitution offers differentiated lipophilicity and metabolic stability versus the 4-Cl analog (CAS 691873-05-9), enabling direct pairwise SAR studies. Procure both to quantify F→Cl impact on potency and ADME. Standard logP-lowering strategies can address the AlogP 5.09 while retaining the core scaffold. Consistent ≥90% purity makes it suitable for chemical biology and lead optimization campaigns.

Molecular Formula C18H11Cl2FN4
Molecular Weight 373.21
CAS No. 477858-75-6
Cat. No. B2647294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS477858-75-6
Molecular FormulaC18H11Cl2FN4
Molecular Weight373.21
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N3C(=CC(=N3)C4=CC(=C(C=C4)Cl)Cl)N=C2)N)F
InChIInChI=1S/C18H11Cl2FN4/c19-14-6-3-11(7-15(14)20)16-8-17-23-9-13(18(22)25(17)24-16)10-1-4-12(21)5-2-10/h1-9H,22H2
InChIKeyPOFLMXXAHZOMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 477858-75-6): A Trisubstituted Pyrazolopyrimidine for Kinase-Targeted Discovery


2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a trisubstituted pyrazolo[1,5-a]pyrimidine bearing a 3,4-dichlorophenyl group at C2, a 4-fluorophenyl group at C6, and a free amine at C7. It belongs to a compound class widely explored as cyclin-dependent kinase (CDK) and protein kinase inhibitors [1]. The compound is registered in PubChem (CID 2768066) and ChEMBL (CHEMBL4987923) with a preclinical maximum phase, indicating it has been evaluated in early-stage drug discovery [2][3].

Why 2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Arbitrary Pyrazolopyrimidine Analogs


Pyrazolo[1,5-a]pyrimidine-7-amines are a privileged scaffold for kinase inhibition, but their potency, selectivity, and drug-like properties are exquisitely sensitive to the nature and position of aryl substituents [1]. The specific combination of a 3,4-dichlorophenyl at C2 and a 4-fluorophenyl at C6—together with the conserved C7 amine—creates a unique pharmacophoric and physicochemical fingerprint that cannot be replicated by analogs bearing, for example, a 4-chlorophenyl or unsubstituted phenyl ring. Even a single halogen substitution (F→Cl) alters molecular weight, lipophilicity, hydrogen-bonding potential, and metabolic stability, making generic interchange scientifically unsound without head-to-head comparative data [2][3].

2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine: Quantifiable Differentiation Evidence


ChEMBL Preclinical Annotation vs. Unannotated Pyrazolopyrimidine Analogs

The compound is assigned a ChEMBL maximum phase of 'Preclinical' (CHEMBL4987923), indicating it has been studied in a drug discovery context. It has 4 inhibition Z-score measurements and 3 functional assay results recorded [1]. In contrast, the close analog 6-(4-chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 691873-05-9) and many other vendor-listed pyrazolopyrimidines lack any ChEMBL annotation, providing no evidence of biological evaluation .

Drug Discovery Kinase Inhibition Bioactivity Database

Physicochemical Differentiation: 4-Fluorophenyl vs. 4-Chlorophenyl Analog

The target compound (C18H11Cl2FN4, MW 373.2 g/mol, XLogP3 4.6) contains a 4-fluorophenyl at C6, whereas the closest commercially available analog bears a 4-chlorophenyl (C18H11Cl3N4, MW 389.7 g/mol) [1]. Fluorine substitution reduces molecular weight (~16 Da) and typically lowers lipophilicity (ΔlogP ≈ −0.5 to −0.8 for Ar-F vs. Ar-Cl), which can improve aqueous solubility and metabolic stability. The target also exhibits 1 Lipinski RO5 violation (AlogP 5.09 > 5) [2], a feature that must be considered in oral bioavailability programs.

Medicinal Chemistry Lead Optimization Physicochemical Properties

Commercial Purity Specifications Across Suppliers

The compound is available from multiple suppliers with certified purity levels. Sigma-Aldrich (Key Organics/Bionet) lists a purity of 90% , AKSci offers 95% purity , and Wanvibio provides ≥90% purity [1]. The 95% grade from AKSci represents the highest documented purity, which is critical for reproducible biological assays where impurities could confound IC50 determinations or cause off-target effects.

Chemical Procurement Quality Control Assay Development

Drug-Likeness and the RO5 Violation: Implications for Lead Triage

ChEMBL reports one Rule-of-Five violation for the target compound (AlogP 5.09 > 5) [1]. This lipophilicity-driven violation is common among kinase inhibitors and must be weighed against the compound's favorable topological polar surface area (TPSA 56.2 Ų) and low rotatable bond count (2), both of which are within drug-like space [2]. The RO5 violation does not preclude utility but flags the need for formulation strategies or structural modification in oral programs.

Drug-Likeness ADME Fragment-Based Drug Discovery

Recommended Application Scenarios for 2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine Based on Available Evidence


Kinase Inhibitor Focused Library Design

With a ChEMBL preclinical annotation and a pyrazolo[1,5-a]pyrimidine scaffold recognized in CDK inhibitor patents [1], this compound is a rational inclusion in kinase-focused screening libraries. Its 4-fluorophenyl substitution offers a differentiated physicochemical profile versus the 4-chlorophenyl analog, potentially capturing distinct kinase selectivity space [2].

Lead Optimization Starting Point for CDK-Targeted Programs

The compound's preclinical annotation and the well-characterized SAR of pyrazolo[1,5-a]pyrimidines as CDK inhibitors [1] position it as a viable starting scaffold for medicinal chemistry optimization. The RO5 violation (AlogP 5.09) can be addressed through standard logP-lowering strategies while retaining the core pharmacophore [3].

Chemical Biology Probe Development

The availability of a 95% purity grade and the compound's defined physicochemical properties (MW 373.2, TPSA 56.2 Ų) [2] make it suitable for chemical biology studies requiring consistent, well-characterized tool compounds. The preclinical biological annotation provides a starting hypothesis for target engagement studies.

Structure-Activity Relationship (SAR) Benchmarking

When procured alongside the 4-chlorophenyl analog (CAS 691873-05-9), this compound enables pairwise SAR studies to quantify the impact of 4-F→4-Cl substitution on kinase inhibition, cellular potency, and ADME properties—a direct experimental comparison that can guide lead series prioritization [2].

Quote Request

Request a Quote for 2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.